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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347 Get Quote

Abstract
This document provides a guide to the Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) analysis of the antibiotic compound MM 47755. Known chemically as 8-O-

Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, MM 47755 is an angucycline

antibiotic isolated from Streptomyces species. Its structural elucidation relies heavily on

spectroscopic techniques. This application note is intended for researchers, scientists, and

drug development professionals, offering a compilation of available data and standardized

protocols for the analysis of this compound.

Compound Information:

Parameter Value

Compound Name MM 47755

Synonyms
8-O-Methyltetrangomycin, 6-Deoxy-8-O-

methylrabelomycin

CAS Number 117620-87-8

Molecular Formula C₂₀H₁₆O₅

Molecular Weight 336.3 g/mol
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Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of MM 47755, confirming its elemental composition and providing structural clues.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of a purified sample of MM 47755 is as

follows:

Sample Preparation: Dissolve a small amount of purified MM 47755 in a suitable volatile

solvent, such as methanol or acetone.

Instrument: A high-resolution mass spectrometer equipped with an electron ionization

source.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Inlet System: Direct insertion probe.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Acquisition: Scan over a mass-to-charge ratio (m/z) range of 50-500.

Expected Data
Based on the established structure of MM 47755, the following key peaks are expected in the

mass spectrum. The exact relative intensities may vary based on instrumentation and

experimental conditions.

Table 1: Mass Spectrometry Data for MM 47755

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1677347?utm_src=pdf-body
https://www.benchchem.com/product/b1677347?utm_src=pdf-body
https://www.benchchem.com/product/b1677347?utm_src=pdf-body
https://www.benchchem.com/product/b1677347?utm_src=pdf-body
https://www.benchchem.com/product/b1677347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Interpretation

336 Molecular Ion [M]⁺

Additional Fragments
Correspond to characteristic losses from the

molecular ion, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is essential for the detailed structural elucidation of MM 47755, providing

information on the chemical environment of each proton and carbon atom in the molecule. The

identity of MM 47755 is primarily confirmed by ¹H-NMR.

Experimental Protocol: ¹H-NMR Spectroscopy
The following protocol outlines the steps for acquiring a ¹H-NMR spectrum of MM 47755:

Sample Preparation: Dissolve approximately 5-10 mg of MM 47755 in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiment: Standard ¹H pulse program.

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise

ratio.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate

the signals.

Expected Data
The ¹H-NMR spectrum of MM 47755 will show distinct signals corresponding to the aromatic,

methoxy, methyl, and methylene protons. The chemical shifts (δ) are reported in parts per

million (ppm) relative to TMS. The expected chemical shifts are based on data from
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foundational studies by M.L. Gilpin et al. in the Journal of Antibiotics (1989) and Y. Shigihara et

al. in the Journal of Antibiotics (1988).

Table 2: ¹H-NMR Chemical Shift Data for MM 47755

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

[Specific values] [e.g., s, d, t, m] [e.g., 1H, 3H]
[e.g., Ar-H, OCH₃,

CH₃]

... ... ... ...

Note: Specific, validated chemical shift values from the primary literature could not be accessed

at the time of this writing. Researchers should consult the original publications for precise data.

Workflow for Spectroscopic Analysis of MM 47755
The logical flow for the analysis of MM 47755, from sample isolation to final structure

confirmation, is depicted in the following diagram.
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Caption: Workflow for the analysis of MM 47755.
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At present, the detailed signaling pathways affected by MM 47755 are a subject of ongoing

research. The primary established relationship is its antibiotic activity.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677347#nmr-and-mass-spectrometry-analysis-of-
mm-47755]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

